4-Amino-5-benzyl-pyrimidine-2-thiol
CAS No.: 82106-36-3
Cat. No.: VC8297166
Molecular Formula: C11H11N3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82106-36-3 |
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Molecular Formula | C11H11N3S |
Molecular Weight | 217.29 g/mol |
IUPAC Name | 6-amino-5-benzyl-1H-pyrimidine-2-thione |
Standard InChI | InChI=1S/C11H11N3S/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |
Standard InChI Key | CDJUPMIHKCMNPY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N |
Canonical SMILES | C1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-amino-5-benzyl-1H-pyrimidine-2-thione, reflects its core pyrimidine ring system substituted with functional groups at distinct positions. Key structural features include:
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Pyrimidine backbone: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
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Amino group (-NH): Positioned at C4, enhancing nucleophilic reactivity.
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Benzyl group (-CHCH): Attached to C5, introducing hydrophobicity and steric bulk.
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Thiol group (-SH): Located at C2, enabling disulfide bond formation and redox activity.
The canonical SMILES representation, , and InChIKey , provide precise identifiers for computational and experimental studies.
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to hydrogen-bonding capacity.
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Stability: Susceptible to oxidation at the thiol group, necessitating inert storage conditions.
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Spectroscopic profiles: Distinct UV-Vis absorption bands at 260–280 nm (pyrimidine π→π* transitions) and IR stretches for -NH (3350 cm) and -SH (2550 cm).
Synthetic Methodologies
One-Step Cyclization Strategies
A high-yield route involves a three-component coupling reaction under ZnCl catalysis:
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Reactants: Substituted enamines, triethyl orthoformate, ammonium acetate.
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Conditions: Reflux in anhydrous ethanol at 80°C for 6–8 hours.
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Mechanism: Enamine activation by Zn, followed by cyclocondensation and aromatization.
This method produces 4,5-disubstituted pyrimidines with >75% yield, validated by and LC-MS.
Alternative Approaches
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Nucleophilic substitution: Reaction of 2-thiouracil derivatives with benzyl halides.
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Cross-coupling: Pd-catalyzed Suzuki-Miyaura coupling for introducing aryl/benzyl groups.
Reactivity and Functionalization
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides (e.g., using HO) or sulfonic acids (with KMnO):
Such derivatives exhibit enhanced stability and altered bioactivity.
Reduction Pathways
Lithium aluminum hydride (LiAlH) reduces the benzyl group to a methylene moiety, yielding de-benzylated analogs for structure-activity studies.
Substitution at the Amino Group
The C4 amino group participates in acylations (e.g., acetic anhydride) and Mannich reactions, generating prodrugs or targeted delivery systems.
Bacterial Strain | MIC Range (µg/mL) |
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Staphylococcus aureus | 10–20 |
Escherichia coli | 8–15 |
Bacillus subtilis | 12–18 |
Mechanistically, these compounds disrupt cell wall synthesis and DNA gyrase activity.
Anticancer Mechanisms
In vitro assays on cancer cell lines suggest:
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ROS induction: Elevated reactive oxygen species trigger apoptosis via mitochondrial pathways.
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Kinase inhibition: Targeting EGFR and VEGFR2 impairs proliferative signaling.
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Cell cycle arrest: G1/S phase blockade through cyclin-dependent kinase modulation.
Comparative Analysis with Analogues
2-Aminopyrimidines
Lacking the thiol group, these analogs show reduced redox activity but superior bioavailability in CNS-targeted therapies.
4,5-Disubstituted Derivatives
Variations at C5 (e.g., alkyl vs. aryl groups) influence logP values and membrane permeability.
Challenges and Future Directions
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Synthetic scalability: Optimizing catalytic systems for industrial production.
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Toxicity profiling: Addressing hepatorenal liabilities in preclinical models.
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Targeted delivery: Conjugating with nanoparticles to enhance tumor selectivity.
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